molecular formula C17H18N2OS B4701343 N-(3-acetylphenyl)-N'-(4-methylbenzyl)thiourea

N-(3-acetylphenyl)-N'-(4-methylbenzyl)thiourea

Cat. No. B4701343
M. Wt: 298.4 g/mol
InChI Key: ABZKPUKCRAFMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-(4-methylbenzyl)thiourea, also known as S-23, is a non-steroidal selective androgen receptor modulator (SARM). It was first developed by GTx Inc. in the early 2000s as a potential treatment for muscle wasting and osteoporosis. S-23 has gained popularity in the bodybuilding and fitness community due to its ability to increase muscle mass and strength without the negative side effects associated with anabolic steroids.

Mechanism of Action

N-(3-acetylphenyl)-N'-(4-methylbenzyl)thiourea works by selectively binding to androgen receptors in the body, specifically in muscle and bone tissue. This leads to an increase in protein synthesis and muscle growth, as well as an increase in bone density and strength. This compound has a high affinity for androgen receptors, making it a potent SARM.
Biochemical and Physiological Effects:
Studies have shown that this compound increases lean muscle mass and strength in animal models without causing negative side effects such as prostate enlargement or hair loss. This compound also increases bone density and strength, making it a potential treatment for osteoporosis. Additionally, this compound has been shown to have a positive effect on lipid metabolism, reducing LDL cholesterol levels and increasing HDL cholesterol levels.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-N'-(4-methylbenzyl)thiourea has several advantages for lab experiments, including its high potency and selectivity for androgen receptors. It is also non-toxic and has a long half-life, making it ideal for long-term studies. However, this compound is not yet approved for human use and its long-term safety and efficacy have not been fully evaluated.

Future Directions

There are several potential future directions for N-(3-acetylphenyl)-N'-(4-methylbenzyl)thiourea research. One area of interest is its potential as a male contraceptive, as it has been shown to suppress spermatogenesis in animal models. Additionally, this compound may have potential as a treatment for muscle wasting in patients with chronic illnesses such as cancer or HIV. Further research is needed to fully evaluate the safety and efficacy of this compound for these potential applications.

Scientific Research Applications

N-(3-acetylphenyl)-N'-(4-methylbenzyl)thiourea has been extensively studied in preclinical trials for its potential therapeutic applications. It has been shown to increase bone density and muscle mass in animal models without affecting the prostate gland or causing other negative side effects associated with anabolic steroids. This compound has also been investigated for its potential as a male contraceptive due to its ability to suppress spermatogenesis.

properties

IUPAC Name

1-(3-acetylphenyl)-3-[(4-methylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12-6-8-14(9-7-12)11-18-17(21)19-16-5-3-4-15(10-16)13(2)20/h3-10H,11H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZKPUKCRAFMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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